molecular formula C20H21ClN4O B4055791 1-(4-chlorobenzyl)-N-(4-ethylbenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorobenzyl)-N-(4-ethylbenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4055791
M. Wt: 368.9 g/mol
InChI Key: GYHXKSYTISDNPN-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-(4-ethylbenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H21ClN4O and its molecular weight is 368.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.1403890 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Electronic Properties Analysis

The study of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, which share structural similarities with the specified triazole, focused on their molecular, electronic, nonlinear optical properties, and spectroscopic properties through experimental and theoretical DFT calculations. These investigations provide insights into the electronic properties, including ionization potential, electron affinity, energy gap, and more, derived from HOMO and LUMO energies, crucial for understanding the compound's reactivity and potential applications in materials science and pharmacology (Beytur & Avinca, 2021).

Antimicrobial Applications

Research on 1,4-disubstituted 1,2,3-triazole derivatives, including structures akin to the specified triazole, demonstrated moderate to good antimicrobial activities against various Gram-positive, Gram-negative bacterial strains, and fungal strains. These findings suggest potential applications of such triazole derivatives in developing new antimicrobial agents, contributing to the ongoing search for novel therapeutics against resistant microbial strains (Jadhav, Raundal, Patil, & Bobade, 2017).

Molecular Interaction Studies

The synthesis and analysis of triazole derivatives, including those with chlorobenzyl and methylbenzyl groups, have facilitated detailed molecular interaction studies. These studies, including Hirshfeld surface analysis and DFT calculations, explored the π-hole tetrel bonding interactions, contributing to the understanding of molecular assemblies and the design of molecular materials with specific properties (Ahmed et al., 2020).

Synthesis and Characterization

The synthesis of compounds structurally related to the specified triazole has been explored, with detailed characterization including NMR and mass spectrometry. These studies lay the groundwork for further exploration of the compound's chemical behavior and potential applications in pharmaceuticals and chemical biology (Kan, 2015).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[(4-ethylphenyl)methyl]-N-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c1-3-15-4-6-16(7-5-15)12-24(2)20(26)19-14-25(23-22-19)13-17-8-10-18(21)11-9-17/h4-11,14H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHXKSYTISDNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN(C)C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-chlorobenzyl)-N-(4-ethylbenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
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1-(4-chlorobenzyl)-N-(4-ethylbenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
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1-(4-chlorobenzyl)-N-(4-ethylbenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
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1-(4-chlorobenzyl)-N-(4-ethylbenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(4-chlorobenzyl)-N-(4-ethylbenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
1-(4-chlorobenzyl)-N-(4-ethylbenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

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